molecular formula C9H13ClF3NO B1418536 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide CAS No. 1153022-66-2

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide

Cat. No.: B1418536
CAS No.: 1153022-66-2
M. Wt: 243.65 g/mol
InChI Key: WIZQYCAFBSSKJN-UHFFFAOYSA-N
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Description

IUPAC Name: 2-Chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide CAS Numbers: 2276482-48-3 , 1153022-66-2 Molecular Formula: C₉H₁₃ClF₃NO Molecular Weight: 243.65 g/mol XLogP3: 2.8 Structural Features: The compound consists of a chloroacetamide backbone linked to a 4-(trifluoromethyl)cyclohexyl group. The trifluoromethyl (-CF₃) substituent is electron-withdrawing, enhancing metabolic stability and hydrophobicity. The cyclohexyl group introduces conformational rigidity, which may influence binding affinity and solubility .

For the cyclohexyl variant, 4-(trifluoromethyl)cyclohexylamine would replace the aromatic amine.

The trifluoromethyl group is common in bioactive molecules due to its stability and lipophilicity .

Properties

IUPAC Name

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZQYCAFBSSKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents

Component Role Purity/Notes
4-(Trifluoromethyl)cyclohexylamine Nucleophile Commercial or custom synthesis
Chloroacetyl chloride Electrophile Handle under inert atmosphere
Acetonitrile Solvent Anhydrous, degassed
Sodium acetate Acid scavenger Aqueous solution

Procedure

  • Reaction Setup :

    • Dissolve 4-(trifluoromethyl)cyclohexylamine (1.2 equiv) in acetonitrile (1 mL/mmol).
    • Add dropwise to chloroacetyl chloride (1.0 equiv) in acetonitrile at 15–20°C with stirring.
    • Stir for 18–24 hours at room temperature.
  • Work-Up :

    • Cool to 0°C and quench with a solution of sodium acetate in water.
    • Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
  • Purification :

    • Recrystallize from ethanol/water or use column chromatography (silica gel, ethyl acetate/hexane).
    • Yield : ~90–93% (analogous to similar acetamide syntheses).

Critical Parameters

Factor Optimal Condition Impact on Yield/Purity
Temperature 15–20°C Prevents exothermic side reactions
Solvent Acetonitrile Enhances solubility and kinetics
Stoichiometry 1.2:1 (amine:acyl chloride) Ensures complete conversion
Base Sodium acetate Neutralizes HCl, avoids hydrolysis

Analytical Data

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amides.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols and amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a chloro group and a trifluoromethyl group attached to a cyclohexyl moiety, contributing to its unique reactivity profile. Its molecular formula is C8H10ClF3NC_8H_{10}ClF_3N, and it exhibits distinct electronic properties due to the trifluoromethyl group, which enhances lipophilicity and metabolic stability.

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Compounds with haloacetamide structures, including 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide, have been studied for their biological activities. Research indicates that similar compounds exhibit significant antimicrobial and antifungal properties, making this compound a candidate for further biological evaluation.
    • Biological Interactions : The electrophilic nature of the chloro group allows for nucleophilic substitution reactions, enabling the formation of various derivatives. These derivatives can interact with biological macromolecules, potentially modifying their functions and providing insights into their mechanisms of action in biological systems.
  • Synthesis of Derivatives
    • The synthesis of this compound can be achieved through various methods that involve nucleophilic substitution reactions. This versatility allows researchers to create a range of derivatives for targeted studies in pharmacology and toxicology.

Case Studies and Research Findings

  • Antitubercular Activity : Recent studies have highlighted the potential of acetamide derivatives in combating tuberculosis. For instance, related compounds have shown promising activity against Mycobacterium tuberculosis, with some exhibiting better efficacy than standard treatments. The presence of specific functional groups has been linked to improved bioavailability and selectivity against bacterial targets .
  • Docking Studies : Computational studies have been performed to evaluate the binding affinity of this compound with various proteins involved in disease pathways. These studies suggest that the compound could serve as a lead structure for developing new therapeutic agents targeting specific diseases .

Potential Agrochemical Applications

The unique properties of this compound also open avenues for its application in agrochemicals. The trifluoromethyl group is known to enhance the efficacy of pesticides by increasing their stability and reducing degradation in environmental conditions. This could lead to the development of more effective agricultural chemicals that are less harmful to non-target organisms.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Molecular Weight (g/mol) XLogP3 Key Properties/Applications References
2-Chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide 4-(CF₃)-cyclohexyl 243.65 2.8 High hydrophobicity; pharmaceutical intermediate
2-Chloro-N-(4-fluorophenyl)acetamide 4-F-phenyl 187.60 2.2 Hydrogen-bonding crystal packing; synthesis intermediate
2-Chloro-N-(4-ethylcyclohexyl)acetamide 4-ethylcyclohexyl 203.71 2.8 Similar hydrophobicity; agrochemical research
Metolachlor 2-ethyl-6-methylphenyl 283.79 3.1 Herbicide; inhibits weed growth
2-Chloro-N-[4-(1,1-dimethylpropyl)cyclohexyl]acetamide 4-(1,1-dimethylpropyl)-cyclohexyl 245.79 3.5 Steric bulk; potential pesticidal activity

Hydrophobicity and Solubility

  • The trifluoromethyl group in the target compound increases hydrophobicity (XLogP3 = 2.8), comparable to 2-chloro-N-(4-ethylcyclohexyl)acetamide (XLogP3 = 2.8) . However, the -CF₃ group’s electronegativity may reduce solubility in polar solvents compared to ethyl or phenyl analogs.
  • Metolachlor (XLogP3 = 3.1) exhibits higher lipophilicity due to its aromatic 2-ethyl-6-methylphenyl group, favoring membrane permeability in herbicidal activity .

Conformational Rigidity

  • The cyclohexyl ring introduces steric constraints absent in aromatic analogs like 2-chloro-N-(4-fluorophenyl)acetamide. This rigidity may enhance target selectivity in pharmaceuticals by reducing off-target interactions .
  • In contrast, 2-chloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide (MW 306.20) incorporates a heterocyclic group, enabling hydrogen bonding and π-π stacking, which are absent in the trifluoromethyl variant .

Biological Activity

2-Chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with other compounds.

  • Chemical Formula : C10_{10}H12_{12}ClF3_3N
  • Molecular Weight : 253.66 g/mol
  • Structure : The compound features a chloroacetamide functional group and a trifluoromethyl-substituted cyclohexyl moiety.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Cyclin-Dependent Kinase (CDK) : Similar compounds have demonstrated the ability to inhibit CDK2, disrupting cell cycle progression. This inhibition can lead to reduced cell proliferation, making it a potential candidate for cancer therapy.
  • G-Protein Coupled Receptors (GPCRs) : Some studies suggest that derivatives of this compound may act as modulators of GPCR pathways, influencing cellular signaling and function .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50_{50} values observed in different studies:

Cell LineIC50_{50} (nM)Reference
MCF-7 (breast cancer)45 - 97
HCT-116 (colon cancer)6 - 99
HepG-2 (liver cancer)48 - 90

The compound exhibited significant cytotoxicity, particularly against HCT-116 cells, indicating its potential as an anticancer agent.

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the compound's effectiveness in inhibiting CDK2, leading to significant growth inhibition in MCF-7 and HCT-116 cell lines. The results suggested that the compound could serve as a lead for developing new anticancer therapies.
  • GPCR Modulation : Research into similar compounds indicated potential interactions with GPCRs, which are critical in various physiological processes. The modulation of these receptors could lead to therapeutic applications beyond oncology, including metabolic disorders .
  • Comparative Analysis with Analogues : When compared to other acetamide derivatives, this compound showed superior activity against specific cancer cell lines, making it a promising candidate for further development .

Q & A

Q. How can continuous flow reactors improve scalability and yield?

  • Flow Chemistry Advantages :
  • Precision : Controlled residence time (2–5 minutes) minimizes byproduct formation.
  • Scalability : Achieve gram-to-kilogram scale with consistent purity (>98%).
  • Case Study : A microreactor system using PTFE tubing (ID = 1 mm) and T-junction mixers enhances mixing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
Reactant of Route 2
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2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.